(E)-O-Demethylroxithromycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H74N2O15 |

|---|---|

Molecular Weight |

823.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |

InChI Key |

YCGKDCMSNWUGGC-LAMSRUGQSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-O-Demethylroxithromycin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-O-Demethylroxithromycin, a primary active metabolite of the macrolide antibiotic roxithromycin. This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its antibacterial efficacy. Experimental protocols for key biological assays are provided, alongside visualizations of metabolic pathways and experimental workflows to support further research and development.

Chemical Structure and Identification

This compound is a major metabolite of roxithromycin formed through O-demethylation, a significant biotransformation pathway in humans.[1][2] This modification occurs on the cladinose sugar moiety of the parent molecule. The resulting structure retains the 14-membered lactone ring characteristic of macrolides, which is crucial for its antibacterial activity. In various metabolic studies, this compound has been identified as metabolite M4.[1]

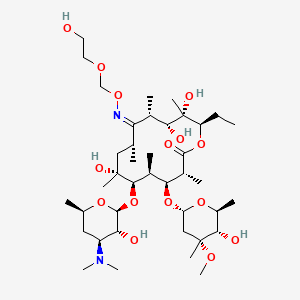

Chemical Structure of this compound:

Caption: Simplified molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The removal of a methyl group slightly alters its polarity and molecular weight compared to the parent compound, roxithromycin.

| Property | Value | Reference |

| Molecular Formula | C40H74N2O15 | |

| Molecular Weight | 823.03 g/mol | |

| Appearance | White to off-white crystalline powder (inferred from Roxithromycin) | |

| Solubility | Soluble in chloroform (inferred from similar compounds) |

Biological Activity and Properties

This compound is an active metabolite that retains significant antibacterial properties.[2] Its mechanism of action is consistent with that of other macrolide antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

In Vitro Antibacterial Activity

Studies have shown that the in vitro antibacterial activity of this compound is comparable to that of its parent drug, roxithromycin. Specifically, its Minimum Inhibitory Concentration (MIC) against susceptible bacterial strains remains largely unchanged. However, its Minimum Bactericidal Concentration (MBC) against certain bacilli has been observed to be reduced.

| Compound | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) |

| Roxithromycin | Varies by organism | Varies by organism |

| This compound | Similar to Roxithromycin | Reduced against bacilli compared to Roxithromycin |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antimicrobial solution in CAMHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

-

Following the determination of the MIC, subculture an aliquot (e.g., 10 µL) from each well that showed no visible growth onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.

Visualizations

Metabolic Pathway of Roxithromycin to this compound

This diagram illustrates the biotransformation of roxithromycin in the human body.

Caption: Metabolic conversion of Roxithromycin.

Experimental Workflow for In Vitro Antibacterial Activity Testing

This workflow outlines the sequential steps for evaluating the antibacterial efficacy of this compound.

Caption: Workflow for antibacterial susceptibility testing.

Logical Relationship for Biological Evaluation of a Novel Antibiotic Metabolite

This diagram presents a logical framework for the comprehensive biological assessment of a new antibiotic metabolite like this compound.

Caption: Framework for evaluating a new antibiotic metabolite.

References

Synthesis of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and analytical considerations for the preparation of the (E)-O-Demethylroxithromycin standard. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed understanding of the synthesis of this specific Roxithromycin metabolite.

Introduction

This compound is a known metabolite of the macrolide antibiotic Roxithromycin. O-demethylation of the methoxyethoxy side chain is a primary metabolic route for Roxithromycin in humans.[1][2] The availability of a pure analytical standard of this metabolite is crucial for various applications, including pharmacokinetic studies, impurity profiling of Roxithromycin, and as a reference in the development of new macrolide antibiotics. This guide outlines a proposed synthetic approach based on established chemical transformations, addressing the key challenge of selective demethylation in a complex molecular architecture.

Proposed Synthetic Pathway

The synthesis of this compound from the parent compound, Roxithromycin, necessitates the selective O-demethylation of the terminal methyl group on the methoxyethoxymethyl side chain attached to the oxime. The primary challenge lies in achieving this selectivity without affecting the numerous other sensitive functional groups present in the Roxithromycin molecule, including multiple hydroxyl groups and other methoxy moieties.

A plausible synthetic strategy involves a two-step process:

-

Protection of Reactive Hydroxyl Groups: To prevent unwanted side reactions, the free hydroxyl groups on the macrolide ring and the sugar moieties of Roxithromycin should be protected.

-

Selective O-Demethylation: Following protection, a selective demethylation of the target methoxy group can be carried out.

-

Deprotection: Removal of the protecting groups to yield the final product.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections detail the proposed experimental methodologies for each step of the synthesis. These protocols are based on general procedures for similar transformations in complex natural products and may require optimization for this specific substrate.

Step 1: Protection of Hydroxyl Groups

The multiple hydroxyl groups in Roxithromycin are susceptible to reaction under the conditions required for demethylation. Therefore, protection is a critical first step. Silyl ethers are common protecting groups for alcohols due to their stability and ease of removal under specific conditions.

Protocol:

-

Dissolution: Dissolve Roxithromycin in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Add a non-nucleophilic base, such as imidazole or 2,6-lutidine, to the solution.

-

Addition of Silylating Agent: Add a suitable silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), dropwise at 0 °C. The choice of silylating agent will influence the stability and ease of removal of the protecting group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting protected Roxithromycin by column chromatography on silica gel.

Step 2: Selective O-Demethylation

The cleavage of the terminal methyl ether of the methoxyethoxymethyl (MEM) group is the key transformation. Several reagents are known to effect O-demethylation; however, achieving selectivity is paramount. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of ethers. Careful control of stoichiometry and reaction conditions is necessary to favor the desired demethylation.

Protocol:

-

Dissolution: Dissolve the protected Roxithromycin in anhydrous DCM under an inert atmosphere.

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Demethylating Agent: Add a solution of boron tribromide (BBr₃) in DCM dropwise to the cooled solution. The stoichiometry of BBr₃ should be carefully controlled (e.g., 1.1 equivalents) to promote selective demethylation.

-

Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC or LC-MS.

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the protected this compound.

Step 3: Deprotection

The final step is the removal of the silyl protecting groups to yield the target compound. Fluoride ion sources are commonly used for the cleavage of silyl ethers.

Protocol:

-

Dissolution: Dissolve the protected this compound in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC) to obtain the analytical standard.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed by rigorous analytical characterization. The following table summarizes the expected analytical data for the final product.

| Analytical Technique | Expected Results |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion corresponding to the molecular weight of this compound (C₄₀H₇₄N₂O₁₅). Fragmentation pattern should show characteristic losses of the sugar moieties and side chain. |

| ¹H NMR Spectroscopy | The spectrum should show the absence of the terminal methoxy signal (typically around 3.4 ppm) from the methoxyethoxymethyl group and the appearance of a new hydroxyl proton signal. Other key signals corresponding to the macrolide core and sugar residues should be consistent with the proposed structure. |

| ¹³C NMR Spectroscopy | The spectrum should confirm the absence of the carbon signal for the terminal methoxy group. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak with a purity of ≥95% should be observed. The retention time will differ from that of Roxithromycin. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the synthetic strategy, highlighting the critical transformations and intermediate stages.

Caption: Logical flow diagram of the synthesis of this compound.

Conclusion

The synthesis of the this compound standard, while challenging due to the complexity and sensitivity of the parent molecule, is achievable through a carefully planned multi-step sequence involving protection, selective demethylation, and deprotection. The protocols outlined in this guide provide a solid foundation for researchers to undertake this synthesis. Rigorous purification and analytical characterization are essential to ensure the final product meets the high purity requirements for an analytical standard. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

Profiling of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

An In-depth Guide to the Identification, Quantification, and Formation of a Key Roxithromycin Impurity

This technical guide provides a comprehensive overview of the impurity profiling of (E)-O-Demethylroxithromycin, a significant related substance of the macrolide antibiotic roxithromycin. Tailored for researchers, scientists, and drug development professionals, this document details the analytical methodologies, quantitative data, and potential formation pathways of this impurity, ensuring a thorough understanding for quality control and drug development purposes.

Introduction to this compound

This compound is a known impurity and metabolite of roxithromycin. In the European Pharmacopoeia, it is officially designated as Roxithromycin impurity E . Its chemical name is 3''-O-Demethylerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime] . The presence of this and other impurities in the drug substance can impact its efficacy and safety, making rigorous analytical control essential. O-Demethylation is a recognized metabolic pathway for roxithromycin in humans, indicating that this compound is not only a potential process-related impurity but also a biotransformation product.[1][2]

Quantitative Analysis of Roxithromycin Impurities

The quantification of impurities in roxithromycin is critical for ensuring its quality and compliance with regulatory standards. The European Pharmacopoeia sets clear limits for related substances in roxithromycin.

Table 1: Acceptance Criteria for Related Substances in Roxithromycin (European Pharmacopoeia) [3]

| Impurity | Acceptance Criterion |

| Impurity A (Erythromycin A) | Not more than 0.5% |

| Impurity B (Decladinose Roxithromycin) | Not more than 0.5% |

| Impurity C (Erythromycin A Oxime) | Not more than 0.5% |

| Impurity D (Z-isomer of Roxithromycin) | Not more than 0.5% |

| Impurity E (this compound) | Not more than 0.5% |

| Impurity F (N-Demethyl Roxithromycin) | Not more than 0.5% |

| Impurity G | Not more than 1.0% |

| Any other impurity | Not more than 0.5% |

| Total impurities | Not more than 3.0% |

Note: The limits are based on the percentage of the area of the principal peak in the chromatogram.

A study characterizing nineteen impurities in a roxithromycin drug substance from a Chinese manufacturer provided quantitative results for eighteen of these impurities, calculated by normalization. While not explicitly identifying each peak with the European Pharmacopoeia nomenclature, this study highlights the complexity of the impurity profile.[4]

Experimental Protocols for Impurity Profiling

Accurate and robust analytical methods are paramount for the identification and quantification of roxithromycin impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique.

Official Method: European Pharmacopoeia

The European Pharmacopoeia outlines a detailed HPLC method for the analysis of roxithromycin and its related substances.[3]

Table 2: HPLC Parameters according to the European Pharmacopoeia [3]

| Parameter | Specification |

| Column | Octadecylsilyl silica gel for chromatography (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of Mobile Phase A and Mobile Phase B |

| Mobile Phase A: 48.6 g/L solution of ammonium dihydrogen phosphate, adjusted to pH 5.3 with dilute sodium hydroxide solution. | |

| Mobile Phase B: Acetonitrile | |

| Gradient Program | Time (min) |

| 0 - 50 | |

| 50 - 51 | |

| 51 - 80 | |

| 80 - 81 | |

| 81 - 100 | |

| Flow Rate | 1.1 mL/min |

| Column Temperature | 35 °C |

| Detection | UV spectrophotometer at 205 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Test Solution: Dissolve 50.0 mg of the substance to be examined in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.

-

Reference Solution (a): Dissolve 50.0 mg of roxithromycin CRS in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.

-

Reference Solution (b): Dilute 1.0 mL of Reference solution (a) to 100.0 mL with Mobile Phase A. This solution is used for the quantification of impurities.

High-Resolution Mass Spectrometry Method

A study by Wang et al. (2013) utilized HPLC coupled with Time-of-Flight (TOF) and Ion Trap Mass Spectrometry for a detailed characterization of nineteen impurities.[4]

Table 3: HPLC-MS Parameters for Impurity Characterization [4]

| Parameter | Specification |

| Column | Shim VP-ODS (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mmol/L ammonium acetate and 0.1% formic acid in water-acetonitrile (62.5:37.5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| MS Detector | Agilent 6538 Q-TOF MS and AB SCIEX 4000 Q TRAP™ MS/MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Formation of this compound

The presence of this compound in roxithromycin can be attributed to two primary pathways: as a byproduct of the manufacturing process or as a metabolite.

Metabolic Pathway

O-demethylation is a major metabolic route for roxithromycin in humans.[1][2] This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. The process involves the removal of a methyl group from the cladinose sugar moiety of the roxithromycin molecule.

Caption: Metabolic formation of this compound.

Synthetic/Degradation Pathway

While the primary source of this compound as an impurity is likely related to the starting materials or side reactions during synthesis, it can also potentially form through degradation. Stress testing of roxithromycin under various conditions (acidic, alkaline, oxidative, thermal, and photolytic) can help elucidate its degradation pathways. The demethylation could occur as a result of instability under certain pH or oxidative conditions.

Experimental Workflow for Impurity Profiling

A typical workflow for the comprehensive profiling of this compound in a roxithromycin sample involves several key stages, from sample preparation to data analysis.

Caption: General workflow for roxithromycin impurity analysis.

Conclusion

The effective profiling of this compound (Roxithromycin impurity E) is a critical aspect of ensuring the quality, safety, and efficacy of roxithromycin. This guide has provided a detailed overview of the analytical methodologies, regulatory limits, and formation pathways of this key impurity. By employing robust and validated analytical methods, such as those outlined in the European Pharmacopoeia, and understanding the potential sources of this impurity, researchers and drug development professionals can effectively control its levels in roxithromycin drug substances and products.

References

Formation of (E)-O-Demethylroxithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms behind the formation of (E)-O-Demethylroxithromycin, a key metabolite of the macrolide antibiotic roxithromycin. The document outlines the metabolic pathways, plausible synthetic routes, and its potential emergence as a degradation product. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.

Metabolic Formation

The primary and most well-documented pathway for the formation of this compound is through the in vivo metabolism of roxithromycin. In humans, O-demethylation represents one of the principal metabolic routes for roxithromycin.[1][2]

This compound is considered an active metabolite, demonstrating comparable antibacterial efficacy to the parent drug, roxithromycin.[1][2] The biotransformation of roxithromycin is extensive, leading to a variety of metabolites. Besides O-demethylation, other significant metabolic reactions include N-demethylation, isomerization from the (E)- to the (Z)-isomer, hydrolysis of the cladinose sugar, and dealkylation of the oxime ether side chain.[3][4]

The metabolic conversion of roxithromycin to its demethylated derivatives occurs in the liver, and there can be species-specific differences in the predominance of metabolic pathways. For instance, while O-demethylation is a major route in humans, N-demethylation is more prevalent in rats.[1][2]

Metabolic Pathway

The metabolic conversion of roxithromycin involves several key enzymatic steps. The O-demethylation, which results in this compound, is a critical part of this biotransformation network.

Experimental Protocol: Identification of Metabolites

The following is a representative protocol for the identification of roxithromycin metabolites in biological samples, based on methodologies described in the literature.[1][2][3]

Objective: To identify and characterize the metabolites of roxithromycin, including this compound, from human plasma, urine, or bile.

Materials:

-

Biological samples (plasma, urine, or bile) from subjects administered roxithromycin.

-

Liquid chromatograph coupled with a mass spectrometer (LC-MS).

-

Solid-phase extraction (SPE) cartridges.

-

Acetonitrile, methanol, formic acid (LC-MS grade).

-

Reference standards for roxithromycin and its potential metabolites (if available).

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples at room temperature.

-

For plasma, perform protein precipitation by adding three volumes of acetonitrile, vortex, and centrifuge.

-

For urine and bile, dilute the samples with water.

-

Subject the pre-treated samples to solid-phase extraction for cleanup and concentration of the analytes.

-

-

LC-MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to separate the parent drug from its metabolites.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Scan Mode: Full scan to detect all potential metabolites.

-

Tandem MS (MS/MS): Product ion scans of the protonated molecular ions of roxithromycin and suspected metabolites to obtain structural information.

-

-

-

Data Analysis:

-

Compare the retention times and mass spectra of the peaks in the biological samples with those of the reference standards.

-

For unknown peaks, propose structures based on the fragmentation patterns observed in the MS/MS spectra and the known metabolic pathways of macrolides.

-

Chemical Synthesis

The key challenge in synthesizing an O-demethylated analog is the selective demethylation of the cladinose sugar without affecting other sensitive functional groups in the molecule. General methods for O-demethylation of methyl ethers include the use of strong protic acids like HBr, nucleophilic reagents like thiolates, or milder Lewis acids such as boron tribromide (BBr₃).

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, drawing inspiration from synthetic routes for related macrolide analogs.

Formation as a Degradation Product

Roxithromycin can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. While numerous degradation products are formed, the specific and significant formation of this compound as a primary degradation product is not extensively reported.

Forced degradation studies on roxithromycin have been conducted to establish its stability profile. These studies are crucial for identifying potential impurities that could arise during manufacturing and storage.

Quantitative Data from Forced Degradation Studies

The following table summarizes the recovery of roxithromycin under different stress conditions, indicating the extent of degradation. The formation of specific degradation products, including any O-demethylated species, would require further characterization.

| Stress Condition | Reagent/Parameters | Duration | Roxithromycin Recovery (%) | Degradation Products | Reference |

| Acidic | 0.1 M HCl | 24 h | Not specified | Multiple degradation peaks | [5] |

| Basic | 0.1 M NaOH | 24 h | Not specified | Multiple degradation peaks | [5] |

| Oxidative | 3% H₂O₂ | 24 h | 85.11 ± 0.49 | One unknown peak | [5] |

| Photolytic | UV light | 24 h | 82.19 ± 1.12 | One unknown peak | [5] |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on roxithromycin.

Objective: To investigate the degradation of roxithromycin under various stress conditions and identify the resulting degradation products.

Materials:

-

Roxithromycin active pharmaceutical ingredient (API).

-

Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

-

High-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

-

LC-MS system for identification of degradation products.

-

Photostability chamber.

-

Water bath or oven for thermal stress.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of roxithromycin in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Mix the roxithromycin stock solution with 0.1 M HCl.

-

Keep the solution at room temperature or elevated temperature for a specified period.

-

Neutralize the solution before analysis.

-

-

Alkaline Hydrolysis:

-

Mix the roxithromycin stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature or elevated temperature for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix the roxithromycin stock solution with a solution of H₂O₂ (e.g., 3%).

-

Keep the solution at room temperature for a specified period.

-

-

Photolytic Degradation:

-

Expose the roxithromycin solution (and solid API) to UV and visible light in a photostability chamber according to ICH guidelines.

-

-

Thermal Degradation:

-

Heat the roxithromycin solution (and solid API) at a specified temperature (e.g., 60°C) for a defined duration.

-

-

Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Quantify the amount of roxithromycin remaining.

-

Use LC-MS to determine the mass of the degradation products and elucidate their structures through fragmentation analysis.

-

This comprehensive guide provides a foundational understanding of the formation of this compound. Further research into its targeted chemical synthesis and its precise role as a degradation product will enhance the overall knowledge base for this important macrolide metabolite.

References

- 1. Desmethyl Macrolides: Synthesis and Evaluation of 4,10-Didesmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(E)-O-Demethylroxithromycin: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is widely used in the treatment of various bacterial infections. Following administration, it undergoes metabolism in the body, leading to the formation of several metabolites. One of these is (E)-O-Demethylroxithromycin. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. O-Demethylation is a significant metabolic pathway for roxithromycin in humans, and its product, O-demethyl-roxithromycin, has been identified as an active metabolite.[1] This technical guide provides an in-depth overview of the current understanding of the biological activity of this compound, drawing upon available research. Due to the limited specific data on this metabolite, this guide also extensively references the well-characterized activities of its parent compound, roxithromycin, to provide a comprehensive context.

Antibacterial Activity

The primary therapeutic application of roxithromycin and its active metabolites lies in their antibacterial properties. Limited direct research on this compound suggests its antibacterial potency is comparable to the parent compound in terms of growth inhibition.

Quantitative Data

Specific quantitative data for this compound is scarce in publicly available literature. However, a comparative study on the in vitro antibacterial activity of roxithromycin and its major metabolites provides a qualitative assessment.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| (E)-Roxithromycin | Baseline | Baseline |

| This compound | Same as (E)-Roxithromycin | Reduced against bacilli compared to (E)-Roxithromycin |

Note: This data is based on an abstract of a study, and the full paper with specific MIC and MBC values against various bacterial strains was not available.[2] Another study concluded that O-demethyl-roxithromycin appears to be as effective as roxithromycin.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of macrolide antibiotics, based on widely accepted standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Materials:

-

Test compound (this compound)

-

Parent compound ((E)-Roxithromycin) for comparison

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., reference strains from ATCC)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: The test compound is serially diluted (usually 2-fold) in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

2. Minimum Bactericidal Concentration (MBC) Determination

-

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile spreaders or loops

-

-

Procedure:

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: The aliquot is spread onto a TSA plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[5][6]

-

Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC.

Mechanism of Action

The antibacterial effect of macrolide antibiotics, including roxithromycin and presumably its active metabolites like this compound, is primarily achieved through the inhibition of bacterial protein synthesis.[7][8][9]

Inhibition of Bacterial Protein Synthesis

Macrolides bind to the 50S subunit of the bacterial ribosome.[7][10] This binding occurs within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome.[8][9] By partially occluding this tunnel, macrolides interfere with the elongation of the polypeptide chain, leading to a halt in protein synthesis.[8][11] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations or against highly susceptible organisms.

Macrolide Mechanism of Action

Caption: Inhibition of protein synthesis by macrolides.

Potential Anti-inflammatory and Immunomodulatory Effects

Beyond their direct antibacterial action, macrolide antibiotics such as roxithromycin are known to possess anti-inflammatory and immunomodulatory properties.[12] While there is no specific research on these effects for this compound, it is plausible that it shares some of these characteristics with its parent compound.

Inhibition of NF-κB Signaling Pathway

One of the key anti-inflammatory mechanisms of roxithromycin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, various stimuli can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that roxithromycin can attenuate the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[12]

Inhibition of the NF-κB Signaling Pathway

Caption: Inferred inhibition of NF-κB pathway.

Conclusion

This compound is an active metabolite of roxithromycin, exhibiting antibacterial activity comparable to the parent drug in terms of minimum inhibitory concentration.[1][2] Its mechanism of action is presumed to be the same as other macrolides, involving the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. Furthermore, based on the known properties of roxithromycin, it is plausible that this compound also possesses anti-inflammatory and immunomodulatory effects, potentially through the inhibition of the NF-κB signaling pathway. However, there is a significant lack of specific research on this particular metabolite. Further studies are warranted to fully elucidate the quantitative antibacterial spectrum, detailed mechanisms of action, and the extent of its non-antibiotic activities to better understand its contribution to the overall clinical effects of roxithromycin.

References

- 1. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iacld.com [iacld.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. qlaboratories.com [qlaboratories.com]

- 7. Roxithromycin - Wikipedia [en.wikipedia.org]

- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of (E)-O-Demethylroxithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic roxithromycin. As with any active pharmaceutical ingredient (API) or its metabolites, a thorough understanding of its physicochemical properties is paramount for drug development, formulation, and regulatory purposes. These characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, a derivative of erythromycin, shares the characteristic macrolide structure of a large lactone ring to which deoxy sugars are attached. The specific physicochemical properties of this metabolite are crucial for understanding its behavior in biological systems.

General Properties

| Property | Value | Source |

| Chemical Name | (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin | N/A |

| CAS Number | 118267-18-8 | N/A |

| Molecular Formula | C40H74N2O15 | N/A |

| Molecular Weight | 823.02 g/mol | N/A |

| Appearance | Off-White Solid | N/A |

Physicochemical Data

| Parameter | This compound | Roxithromycin (Parent Compound) | Source |

| Melting Point (°C) | 96-98 | 111-118 | N/A |

| pKa | Not available | 9.27 | N/A |

| logP (Octanol/Water) | Not available | 1.7 | N/A |

| Aqueous Solubility | Not available | Sparingly soluble | N/A |

| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in methanol. | Easily soluble in ethanol or acetone, more easily soluble in methanol or ether. | N/A |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies applicable to macrolide antibiotics like this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) due to its poor aqueous solubility. The final concentration should be in the range of 1-5 mM.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. The titration vessel should be thermostated, typically at 25°C or 37°C.

-

Titration Procedure:

-

Add a precise volume of the analyte solution to a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software can be used for more accurate determination by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two solvents are in equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a sealed container. The volume ratio of the two phases should be adjusted based on the expected logP value.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the following formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Aqueous Solubility (Equilibrium Solubility Method)

Aqueous solubility is a fundamental property that affects the dissolution rate and subsequent absorption of a drug.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved this compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV.

-

Result Expression: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mol/L).

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Roxithromycin and its active metabolites, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves binding to the 50S subunit of the bacterial ribosome.

Caption: Mechanism of action of this compound.

Experimental Workflow: Shake-Flask Method for logP Determination

The following diagram illustrates the key steps involved in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Experimental workflow for logP determination.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of key parameters. While specific quantitative data for this metabolite is limited, the information for the parent compound, roxithromycin, provides a useful starting point for research and development activities. The provided methodologies and visualizations serve as a practical resource for scientists and researchers in the pharmaceutical field. Further studies are warranted to fully characterize the physicochemical profile of this compound to better understand its role in the overall pharmacology of roxithromycin.

Spectroscopic Data of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic roxithromycin. Understanding its structural and physicochemical properties is crucial for drug metabolism studies, pharmacokinetics, and the development of new antibiotic derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the methodologies used to obtain and interpret spectroscopic data for this compound.

Mass Spectrometry Data

Mass spectrometry (MS) is a key analytical technique for the identification and structural elucidation of drug metabolites. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) is the method of choice. The expected fragmentation patterns are based on the characteristic losses from the parent roxithromycin molecule.

Table 1: Representative Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description of Fragment |

| [M+H]⁺ | 823.5 | Protonated molecule |

| [M+H - H₂O]⁺ | 805.5 | Loss of a water molecule |

| [M+H - Cladinose]⁺ | 665.5 | Loss of the cladinose sugar moiety |

| [M+H - Desosamine]⁺ | 666.5 | Loss of the desosamine sugar moiety |

| [Aglycone+H]⁺ | 507.5 | Protonated macrolide ring after loss of both sugars |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the O-demethylation and the integrity of the macrolide ring. The absence of the characteristic methoxy signal from the O-methyl group on the desosamine sugar is a key indicator.

Table 2: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm, representative) | Multiplicity | Coupling Constant (J, Hz, representative) |

| H-1' (Desosamine) | 4.2-4.4 | d | 7.5 |

| H-1'' (Cladinose) | 4.8-5.0 | d | 4.5 |

| N(CH₃)₂ | 2.2-2.4 | s | - |

| Aglycone Protons | 0.8-4.0 | m | - |

Table 3: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm, representative) |

| C=O (Lactone) | 175-178 |

| C-9 (Oxime) | 165-170 |

| C-1' (Desosamine) | 102-105 |

| C-1'' (Cladinose) | 95-98 |

| N(CH₃)₂ | 40-42 |

| Aglycone Carbons | 10-85 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of roxithromycin metabolites like this compound.

Sample Preparation for Mass Spectrometry

-

Extraction: Metabolites are typically extracted from biological matrices (e.g., plasma, urine, microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Chromatography: The extracted sample is subjected to reverse-phase high-performance liquid chromatography (HPLC) for separation. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a formic acid or ammonium acetate modifier).

-

Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source in positive ion mode.

NMR Sample Preparation and Data Acquisition

-

Isolation: For NMR analysis, the metabolite of interest needs to be isolated and purified, typically through preparative HPLC.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Visualizations

Experimental Workflow for Metabolite Identification

Caption: A typical experimental workflow for the identification and structural elucidation of drug metabolites.

Logical Relationship in Spectroscopic Data Analysis

Caption: The logical relationship between different spectroscopic techniques in determining the final chemical structure.

An In-Depth Technical Guide to the Discovery and Isolation of (E)-O-Demethylroxithromycin from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of (E)-O-Demethylroxithromycin, a significant metabolite of the macrolide antibiotic roxithromycin, from various biological matrices. This document details the metabolic context of this compound, outlines protocols for its extraction and purification, and presents the current understanding of its quantitative presence.

Introduction: The Significance of this compound

Roxithromycin, a semisynthetic macrolide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of several derivatives. Among these, the O-demethylated form, specifically the (E)-isomer, has been identified as a principal and biologically active metabolite.[1] Understanding the isolation and characterization of this compound is crucial for a complete pharmacokinetic and pharmacodynamic profiling of the parent drug, as this metabolite appears to retain antibacterial efficacy comparable to roxithromycin itself.[1]

Metabolic Pathway of Roxithromycin

Roxithromycin is metabolized in humans through several key biotransformation pathways.[2] These include N-demethylation, hydrolysis of the cladinose sugar, and isomerization of the oxime side chain.[2] A primary metabolic route is the O-demethylation of the methoxy group on the aglycone ring, resulting in the formation of O-Demethylroxithromycin.[1][2] The (E)-configuration of the oxime side chain is the active isomeric form of the parent drug and is maintained in this major metabolite.

Quantitative Data Summary

The quantitative analysis of this compound in biological matrices is challenging, and specific concentration data is not extensively reported in publicly available literature. The focus has primarily been on the pharmacokinetics of the parent compound. However, based on available analytical methods, the following table summarizes typical parameters for the analysis of roxithromycin and its metabolites.

| Parameter | Plasma | Urine | Bile |

| Typical Concentration of Parent Drug (Roxithromycin) | Peak plasma concentrations of 7.69 ± 0.71 µg/mL have been reported after a 300 mg oral dose.[3] | Approximately 10% of the administered dose is excreted in the urine.[4][5] | High concentrations are found in bile, as it is a primary route of excretion. |

| Reported Concentration of this compound | Data not explicitly available. | Data not explicitly available. | Identified as a major metabolite, but specific concentrations are not detailed. |

| Limit of Quantification (LOQ) for Analytical Methods (for Roxithromycin) | 0.5 µmol/L (approximately 0.42 µg/mL) using LC with electrochemical detection.[6] | Method dependent, generally in the ng/mL to µg/mL range. | Method dependent, generally in the ng/mL to µg/mL range. |

| Extraction Recovery (for Roxithromycin) | >90% with automated solid-phase extraction.[6] | Method dependent. | Method dependent. |

Experimental Protocols for Isolation

The following protocols are designed for the preparative isolation of this compound from biological matrices. These are adapted from established analytical methods and scaled up for the purpose of obtaining a purified sample of the metabolite.

General Workflow

The overall workflow for the isolation of this compound involves initial sample preparation to remove proteins and other interfering substances, followed by a primary extraction step, and finally, purification using preparative high-performance liquid chromatography (HPLC).

Protocol 1: Isolation from Human Plasma

-

Sample Collection and Pre-treatment:

-

Collect whole blood in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

To 10 mL of plasma, add 30 mL of ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

-

Liquid-Liquid Extraction:

-

Adjust the pH of the supernatant to approximately 9.0 with 1M ammonium hydroxide.

-

Transfer the supernatant to a separatory funnel and add an equal volume of methyl tert-butyl ether (MTBE).

-

Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer twice more with fresh MTBE.

-

Pool the organic extracts.

-

-

Concentration and Reconstitution:

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 1 mL of the mobile phase used for preparative HPLC.

-

-

Preparative HPLC Purification:

-

Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 7.5). A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 500 µL of the reconstituted extract.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound, which will elute after the parent drug, roxithromycin. The exact retention time should be determined by analytical scale LC-MS analysis of a small aliquot of the extract prior to preparative chromatography.

-

-

Final Processing:

-

Pool the collected fractions containing the purified metabolite.

-

Evaporate the solvent to obtain the isolated this compound.

-

Confirm the identity and purity of the isolated compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Protocol 2: Isolation from Human Urine

-

Sample Preparation:

-

Collect a 24-hour urine sample from subjects administered with roxithromycin.

-

Centrifuge a 50 mL aliquot of the urine at 3000 x g for 15 minutes to remove particulate matter.

-

Adjust the pH of the supernatant to 7.0.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge: A mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 500 mg).

-

Conditioning: Condition the cartridge sequentially with 5 mL of methanol and 5 mL of deionized water.

-

Loading: Load the prepared urine sample onto the cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge sequentially with 5 mL of 0.1 M hydrochloric acid and 5 mL of methanol to remove acidic and neutral interferences.

-

Elution: Elute the target metabolite with 10 mL of 5% ammonium hydroxide in methanol.

-

-

Concentration and Purification:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the preparative HPLC mobile phase and proceed with purification as described in the plasma protocol (Section 4.2.4).

-

Protocol 3: Isolation from Human Bile

-

Sample Preparation:

-

Obtain bile samples from subjects with T-tube drainage following cholecystectomy after administration of roxithromycin.

-

Dilute 5 mL of bile with 15 mL of 0.1 M phosphate buffer (pH 7.4).

-

-

Liquid-Liquid Extraction:

-

Perform a liquid-liquid extraction as described for plasma (Section 4.2.2) using diethyl ether or a mixture of dichloromethane and isopropanol (3:1, v/v) as the organic solvent.

-

-

Concentration and Purification:

-

Evaporate the organic extract and reconstitute the residue.

-

Proceed with preparative HPLC purification as detailed in the plasma protocol (Section 4.2.4).

-

Conclusion

The discovery and isolation of this compound are pivotal for a thorough understanding of the clinical pharmacology of roxithromycin. While analytical methods for its detection are established, preparative scale isolation requires careful adaptation of these techniques. The protocols outlined in this guide provide a robust framework for researchers to extract and purify this active metabolite from various biological matrices, enabling further characterization of its biological activity and contribution to the overall therapeutic effect of roxithromycin. Further research is warranted to establish the precise concentrations of this compound in different biological compartments to fully elucidate its clinical significance.

References

- 1. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. logixsjournals.com [logixsjournals.com]

- 4. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of (E)-O-Demethylroxithromycin

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (E)-O-Demethylroxithromycin, a potential impurity or metabolite of the macrolide antibiotic Roxithromycin. The developed method is suitable for routine quality control and stability testing of bulk drug and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections.[1] During its synthesis, storage, or metabolism, various related substances and degradation products can be formed. This compound is one such potential impurity or metabolite. Monitoring and controlling the levels of such impurities are critical to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their related compounds.[2] This application note provides a comprehensive protocol for a stability-indicating HPLC method developed for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 261172-58-1 | [3] |

| Molecular Formula | C40H74N2O15 (for N-Demethylroxithromycin) | [4] |

| Molecular Weight | 823.02 g/mol (for N-Demethylroxithromycin) | [4] |

| Structure | Derivative of Roxithromycin | [1] |

Experimental Protocols

Instrumentation and Equipment

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Roxithromycin reference standard

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of this compound from Roxithromycin and its potential degradation products.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 20 minutes |

Preparation of Solutions

-

Buffer Preparation (0.05M Potassium Dihydrogen Phosphate): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 60:40 (v/v). Degas the solution for 15 minutes in an ultrasonic bath and filter through a 0.45 µm membrane filter.

-

Standard Stock Solution this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Standard Stock Solution (Roxithromycin) (100 µg/mL): Accurately weigh 10 mg of Roxithromycin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution: Prepare working standard solutions by appropriate dilution of the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution containing this compound. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Specificity (Forced Degradation)

Forced degradation studies were performed on Roxithromycin to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5]

-

Acid Degradation: 1 mL of Roxithromycin stock solution was mixed with 1 mL of 0.1 M HCl and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase.

-

Base Degradation: 1 mL of Roxithromycin stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase.[5]

-

Oxidative Degradation: 1 mL of Roxithromycin stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours, then diluted with the mobile phase.[5]

-

Thermal Degradation: Roxithromycin solid was kept in an oven at 100°C for 6 hours.[5] A sample was then prepared and injected.

-

Photolytic Degradation: Roxithromycin solution was exposed to sunlight for 20 hours.[6] A sample was then injected.

The chromatograms were evaluated for the resolution between this compound, Roxithromycin, and any degradation products.

Linearity

The linearity of the method was established by analyzing a series of dilutions of the this compound standard solution over a concentration range of 1-20 µg/mL. A calibration curve was plotted of peak area versus concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo sample at three different concentration levels (50%, 100%, and 150%).[7] The percentage recovery was calculated.

Precision

-

Repeatability (Intra-day Precision): The precision of the method was evaluated by injecting six replicate samples of the same concentration of this compound on the same day. The relative standard deviation (% RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample on two different days by different analysts. The % RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the response S = the slope of the calibration curve

Data Presentation

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.2 | ≤ 2.0 |

| Theoretical Plates | 4500 | ≥ 2000 |

| % RSD of Peak Area | 0.8% | ≤ 2.0% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 15 | [Insert Data] |

| 20 | [Insert Data] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (% Recovery) Results

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| 50% | 5 | [Insert Data] | [Insert Data] | [Insert Data] |

| 100% | 10 | [Insert Data] | [Insert Data] | [Insert Data] |

| 150% | 15 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 4: Precision Results

| Precision | % RSD | Acceptance Criteria |

| Repeatability (Intra-day) | [Insert Data] | ≤ 2.0% |

| Intermediate Precision (Inter-day) | [Insert Data] | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | [Insert Data] |

| Limit of Quantitation (LOQ) | [Insert Data] |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Key parameters for HPLC method validation.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of this compound has been developed and validated. The method is specific, linear, accurate, and precise. The stability-indicating nature of the method was demonstrated through forced degradation studies, making it suitable for the routine quality control and stability analysis of this compound in bulk drug and pharmaceutical dosage forms.

References

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of (E)-O-Demethylroxithromycin (Roxithromycin EP Impurity E) and other related compounds in bulk drug substances and pharmaceutical formulations. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used to treat various bacterial infections. During its synthesis and storage, several related substances and impurities can be formed, which may affect the drug's efficacy and safety. This compound, also known as Roxithromycin EP Impurity E, is one such related compound. Regulatory bodies require stringent control and monitoring of these impurities. Therefore, a reliable analytical method for their detection and quantification is crucial. This application note presents a detailed LC-MS/MS protocol that offers high selectivity and sensitivity for the analysis of this compound and other roxithromycin-related compounds.

Experimental Protocols

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate and reproducible results. The following protocol is recommended for the preparation of bulk drug substances and formulated products.

Materials:

-

Roxithromycin bulk drug substance or formulation

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

0.45 µm syringe filters

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare a series of calibration standards.

-

Sample Preparation:

-

Bulk Drug Substance: Accurately weigh and dissolve the roxithromycin bulk drug substance in the mobile phase to achieve a final concentration of 1.0 mg/mL.[1]

-

Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask. Add a suitable volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the mobile phase.

-

-

Filtration: Filter the prepared sample and standard solutions through a 0.45 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection are optimized to ensure the selective and sensitive analysis of this compound and its related compounds.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Shim VP-ODS (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1] |

| Mobile Phase | A: 10 mmol/L ammonium acetate and 0.1% formic acid in water.B: Acetonitrile.[1] |

| Gradient | A linear gradient can be optimized. A typical starting point is 62.5% A and 37.5% B.[1] |

| Flow Rate | 0.8 mL/min.[1] |

| Column Temperature | 30 °C.[1] |

| Injection Volume | 2.0 µL.[1] |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| Capillary Voltage | 3.1 kV.[2] |

| Source Temperature | 150 °C.[2] |

| Desolvation Temperature | 400 °C.[2] |

| Desolvation Gas Flow | 800 L/h (Nitrogen).[2] |

| Cone Gas Flow | 50 L/h (Nitrogen).[2] |

| Collision Gas | Argon. |

| MRM Transitions | This compound (C₄₀H₇₄N₂O₁₅, MW: 823.03): Precursor Ion (Q1): m/z 823.5 [M+H]⁺Product Ions (Q3): Fragmentation of the cladinose sugar (loss of 158 Da) leading to m/z 665.5 is a common pathway for roxithromycin-related compounds.[1] Further fragmentation of the aglycone core can be monitored for specificity. Roxithromycin (C₄₁H₇₆N₂O₁₅, MW: 837.05): Precursor Ion (Q1): m/z 837.5 [M+H]⁺Product Ion (Q3): m/z 679.5 (Loss of cladinose).[1] |

Data Presentation

Table 1: Quantitative Performance for Roxithromycin Analysis

| Parameter | Result |

| Linearity Range | 10 - 20480 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Extraction Recovery | 97 - 101% |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 15% |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analysis of this compound and related compounds.

References

Application Notes and Protocols for the Quantification of (E)-O-Demethylroxithromycin in Plasma and Urine

Introduction

I. Application Notes

1. Analytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the quantification of (E)-O-Demethylroxithromycin in plasma and urine due to its high sensitivity, specificity, and wide dynamic range. This technique allows for the separation of the analyte from endogenous matrix components followed by its selective detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

2. Sample Preparation

Effective sample preparation is critical to remove proteins and other interfering substances from the biological matrix, which can affect the accuracy and precision of the LC-MS/MS analysis. The most common techniques for plasma and urine samples include:

-

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as methanol or acetonitrile is added to the plasma sample to precipitate proteins. While efficient, it may result in less clean extracts compared to other methods.

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous layer.[1] Methyl tert-butyl ether is a commonly used solvent for extracting macrolides.[1]

-